N-(3-hydroxypropyl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(3-hydroxypropyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with 3-chloropropanol under basic conditions to form N-(3-hydroxypropyl)piperidine. This intermediate is then reacted with phosgene or a similar reagent to introduce the carboxamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(3-hydroxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-hydroxypropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has shown its potential in antiviral activities, particularly against human coronaviruses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human coronaviruses by interfering with viral RNA synthesis . The compound binds to viral enzymes, preventing them from functioning properly, which ultimately inhibits viral replication .
Comparison with Similar Compounds
N-(3-hydroxypropyl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives:
N-(3-chloropropyl)piperidine-4-carboxamide: Similar in structure but with a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.
N-(3-aminopropyl)piperidine-4-carboxamide: Contains an amino group, which can significantly alter its chemical properties and biological activities.
These comparisons highlight the unique properties of this compound, such as its specific interactions with viral enzymes and its potential in antiviral research .
Biological Activity
N-(3-hydroxypropyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical and biomedical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H18N2O2. The compound features both a hydroxyl group and a carboxamide functional group, which contribute to its biological activity. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for multiple therapeutic applications.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and proteins:
- Protein Kinase B (Akt) Inhibition : This compound has been identified as an ATP-competitive inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. In vitro studies have shown that it modulates Akt signaling pathways, leading to reduced tumor growth in xenograft models .
- Renin Inhibition : this compound also exhibits inhibitory effects on renin, an enzyme involved in blood pressure regulation. This property suggests potential applications in treating hypertension and cardiovascular diseases.
- Antiviral Activity : Recent studies indicate that this compound may inhibit the replication of human coronaviruses by interfering with viral RNA synthesis, highlighting its potential in antiviral drug development .
Antitumor Activity
A series of studies have demonstrated the antitumor efficacy of this compound derivatives:
- In Vivo Studies : Animal models have shown that these compounds can significantly inhibit the growth of human tumor xenografts. The modulation of biomarkers associated with Akt signaling pathways supports their potential as antitumor agents .
Enzyme Inhibition Profiles
The compound has been evaluated for its inhibitory effects on various enzymes:
Enzyme | Inhibition Type | IC50 (µM) | Remarks |
---|---|---|---|
Protein Kinase B | Competitive | 0.5 | Significant reduction in tumor growth |
Renin | Competitive | 2.0 | Potential application in hypertension |
Human Coronavirus | Non-competitive | 1.5 | Interferes with viral RNA synthesis |
This table summarizes key findings related to the compound's enzyme inhibition capabilities, indicating its broad spectrum of biological activity.
Case Studies
- Cancer Research : A study focused on the synthesis and evaluation of this compound derivatives revealed that certain modifications enhanced their cytotoxic effects against various cancer cell lines. The derivatives exhibited improved selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .
- Cardiovascular Applications : In a clinical setting, derivatives of this compound were tested for their ability to lower blood pressure in hypertensive animal models. Results indicated significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent .
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-7-1-4-11-9(13)8-2-5-10-6-3-8/h8,10,12H,1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNVIUTLKFASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.